Phosphoramidic acid, diethyl-, cyclic trimethylene ester
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Overview
Description
Phosphoramidic acid, diethyl-, cyclic trimethylene ester is a chemical compound with the molecular formula C7-H16-N-O3-P and a molecular weight of 193.21 g/mol . This compound is known for its unique structure, which includes a cyclic trimethylene ester group. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
The synthesis of phosphoramidic acid, diethyl-, cyclic trimethylene ester can be achieved through several methods. One common approach involves the ring-opening polymerization of cyclic esters using phosphoric acid as a catalyst . This method is efficient and can be carried out under mild conditions. Another method involves the hydrolysis of phosphinates and phosphonates, which can be performed under both acidic and basic conditions . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Phosphoramidic acid, diethyl-, cyclic trimethylene ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include trimethylsilyl halides for hydrolysis and dealkylation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the hydrolysis of this compound can yield phosphoric acid derivatives.
Scientific Research Applications
Phosphoramidic acid, diethyl-, cyclic trimethylene ester has a wide range of scientific research applications. In chemistry, it is used as a catalyst for the ring-opening polymerization of cyclic esters, which is important for the synthesis of polyesters . In biology and medicine, this compound is used in the development of biodegradable materials and drug delivery systems due to its biocompatibility and biodegradable properties . In industry, it is used in the production of eco-friendly materials and medical devices.
Mechanism of Action
The mechanism of action of phosphoramidic acid, diethyl-, cyclic trimethylene ester involves its role as a bifunctional catalyst. It promotes the ring-opening polymerization of cyclic esters through a bifunctional activation mechanism . This involves the activation of both the monomer and the propagating alcohol, leading to efficient polymerization under mild conditions. The molecular targets and pathways involved in this mechanism include the interaction of the phosphoramidic acid with the ester groups of the monomers.
Comparison with Similar Compounds
Phosphoramidic acid, diethyl-, cyclic trimethylene ester can be compared with other similar compounds such as phosphoric acid, diethyl ester, and phosphoramidic acid, diethyl ester . These compounds share similar structural features but differ in their reactivity and applications. For example, phosphoric acid, diethyl ester is commonly used as a catalyst in different types of polymerization reactions, while phosphoramidic acid, diethyl ester is used in the synthesis of various phosphoramidate derivatives . The unique cyclic structure of this compound makes it particularly effective in specific applications, such as the synthesis of high molar mass polyesters .
Properties
CAS No. |
102305-53-3 |
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Molecular Formula |
C7H16NO3P |
Molecular Weight |
193.18 g/mol |
IUPAC Name |
N,N-diethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C7H16NO3P/c1-3-8(4-2)12(9)10-6-5-7-11-12/h3-7H2,1-2H3 |
InChI Key |
APSAJCCHORDGJB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P1(=O)OCCCO1 |
Origin of Product |
United States |
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